(1S,2S)-DDT-2,3-dihydrodiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

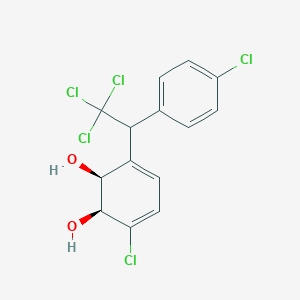

(1S,2S)-DDT-2,3-dihydrodiol is a DDT-2,3-dihydrodiol.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for (1S,2S)-DDT-2,3-dihydrodiol is C14H11Cl5O2, with a molecular weight of 388.5 g/mol. The compound features a complex structure that includes multiple chlorine atoms and hydroxyl groups, which contribute to its reactivity and biological interactions .

Applications in Bioremediation

Biodegradation of Aromatic Compounds

One of the significant applications of this compound is in the biodegradation of aromatic pollutants. Studies have shown that certain bacteria can metabolize aromatic compounds to produce dihydrodiols like this compound. This biotransformation is essential for the detoxification of hazardous substances in contaminated environments .

Case Study: Bacterial Catabolism

Research has demonstrated that bacteria such as Pseudomonas putida can utilize this compound as a substrate for growth. This process involves the incorporation of dioxygen into aromatic rings, leading to the formation of dihydrodiols that can be further degraded into less harmful products. The efficiency of this pathway highlights the potential for using these bacteria in bioremediation efforts .

Synthesis of Pharmaceuticals

Building Blocks for Drug Development

this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its chiral centers make it an attractive starting material for creating biologically active compounds with specific stereochemistry. The ability to produce enantiomerically pure dihydrodiols is crucial in drug development, where the efficacy and safety of drugs can depend on their stereochemistry .

Example: Synthesis Pathways

Recent studies have explored various synthetic pathways to obtain this compound from simpler precursors. These methods often involve oxidation reactions catalyzed by specific enzymes or chemical catalysts that facilitate the introduction of hydroxyl groups into aromatic systems .

Environmental Studies

Impact on Aquatic Life

Research indicates that this compound may play a role in understanding the metabolism of pesticides in aquatic organisms. The compound's metabolism affects its toxicity and bioaccumulation potential in fish and other aquatic species. Studies have shown that understanding these metabolic pathways can help assess the environmental risks associated with DDT and its derivatives .

Case Study: Metabolic Pathways in Fish

In vitro studies on fish have demonstrated how this compound is metabolized into less toxic forms. This knowledge is vital for developing strategies to mitigate the adverse effects of pesticide runoff into aquatic ecosystems .

Propriétés

Formule moléculaire |

C14H11Cl5O2 |

|---|---|

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(1S,2S)-3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol |

InChI |

InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H/t11?,12-,13+/m0/s1 |

Clé InChI |

GSABQSGIWIDCHM-LWNNLKQOSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |

SMILES isomérique |

C1=CC(=CC=C1C(C2=CC=C([C@H]([C@H]2O)O)Cl)C(Cl)(Cl)Cl)Cl |

SMILES canonique |

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.